molecular formula C16H16ClN3O2S B2755577 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338411-13-5

2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No.: B2755577
CAS No.: 338411-13-5
M. Wt: 349.83
InChI Key: VNHAQLKYWFXVLS-UHFFFAOYSA-N
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Description

2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and sulfonation reactions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced pharmacological properties or different chemical functionalities .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, it may inhibit the synthesis of nucleic acids in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity. Its chlorine and sulfonamide groups provide additional sites for chemical modification, potentially leading to the development of new derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

2-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-10-8-13-16(18-9-20(13)3)15(11(10)2)19-23(21,22)14-7-5-4-6-12(14)17/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHAQLKYWFXVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC=C3Cl)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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